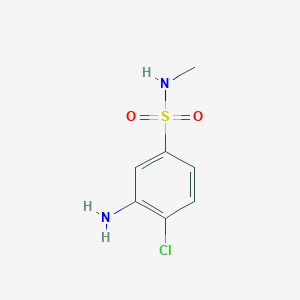

3-Amino-4-chloro-N-methylbenzenesulfonamide

Beschreibung

3-Amino-4-chloro-N-methylbenzenesulfonamide is a sulfonamide derivative characterized by a benzene ring substituted with amino (–NH₂), chloro (–Cl), and methylsulfonamide (–NHSO₂CH₃) groups. wt. 262.75 ) and 3-amino-4-chloro-N-isobutylbenzenesulfonamide (mol. wt. 262.76 ) suggest that the N-methyl variant shares core sulfonamide pharmacophoric features. Sulfonamides are widely studied for their biological activities, including antimicrobial and diuretic properties, though specific applications for this compound require further investigation.

Eigenschaften

IUPAC Name |

3-amino-4-chloro-N-methylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9ClN2O2S/c1-10-13(11,12)5-2-3-6(8)7(9)4-5/h2-4,10H,9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQCSMPOAVQPAQQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNS(=O)(=O)C1=CC(=C(C=C1)Cl)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9ClN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-4-chloro-N-methylbenzenesulfonamide typically involves the reaction of 4-chloro-3-nitrobenzenesulfonamide with methylamine under specific conditions. The nitro group is reduced to an amino group, resulting in the formation of the desired compound .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, ensuring the compound meets industrial standards .

Analyse Chemischer Reaktionen

Types of Reactions

3-Amino-4-chloro-N-methylbenzenesulfonamide undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chloro group.

Oxidation and Reduction Reactions: The amino group can be oxidized or reduced under specific conditions.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of various substituted benzenesulfonamides .

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications of 3-Amino-4-chloro-N-methylbenzenesulfonamide

This compound (C7H9ClN2O2S) is a chemical compound with diverse applications in scientific research, spanning chemistry, biology, medicine, and industry. Its molecular weight is 220.68 g/mol. The compound has gained attention for its potential implications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves reacting 4-chloro-3-nitrobenzenesulfonamide with methylamine under specific conditions, where the nitro group is reduced to an amino group, forming the desired compound.

Industrial Production Methods

Industrial production involves large-scale synthesis using similar reaction conditions as in laboratory settings, optimized for higher yields and purity to meet industrial standards.

Chemical Reactions

Types of Reactions

this compound can undergo several types of chemical reactions:

- Substitution Reactions: It participates in nucleophilic substitution reactions because of the chloro group.

- Oxidation and Reduction Reactions: The amino group can be oxidized or reduced under specific conditions.

Common Reagents and Conditions

- Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.

- Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.

- Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

The major products formed from these reactions depend on the specific reagents and conditions used; nucleophilic substitution can lead to the formation of various substituted benzenesulfonamides.

Applications in Scientific Research

This compound is used in a variety of scientific research applications:

- Chemistry: It serves as an intermediate in synthesizing other chemical compounds.

- Biology: The compound has been studied for its potential antimicrobial and anticancer properties.

- Medicine: Research indicates that derivatives of this compound can inhibit carbonic anhydrase IX, making it a potential candidate for cancer treatment.

- Industry: It is used in producing various pharmaceuticals and agrochemicals.

Anticancer Activity

Recent studies have highlighted the anticancer potential of derivatives of this compound. For instance, derivatives synthesized from this compound have shown significant cytotoxic effects against various cancer cell lines, including HeLa (cervical cancer), HCT-116 (colon cancer), and MCF-7 (breast cancer). The most promising derivatives exhibited IC50 values ranging from 6 to 34 μM, indicating effective inhibition of cell proliferation.

Table 1: Cytotoxicity of this compound Derivatives

| Compound | Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| 11 | HeLa | 6 | Induction of apoptosis |

| 12 | HCT-116 | 34 | Caspase activation |

| 13 | MCF-7 | 20 | Cell cycle arrest |

Apoptosis Induction

The anticancer effects of this compound derivatives involve the induction of apoptosis. Treatment with these compounds leads to increased levels of early apoptotic cells and elevated caspase activity, suggesting that they trigger programmed cell death pathways.

Case Studies

Cardiac Hypertrophy: Animal model studies have shown that TNNI3K inhibitors, including derivatives of this compound, can significantly reduce hypertrophic markers and improve cardiac function, indicating therapeutic potential in heart failure management.

Wirkmechanismus

The mechanism of action of 3-Amino-4-chloro-N-methylbenzenesulfonamide involves the inhibition of specific enzymes, such as carbonic anhydrase IX. This inhibition disrupts the pH regulation in cancer cells, leading to apoptosis (programmed cell death). The compound targets the enzyme’s active site, preventing its normal function and thereby exerting its anticancer effects .

Vergleich Mit ähnlichen Verbindungen

Key Observations :

- Electron-Withdrawing Groups : The chloro (–Cl) and sulfonamide (–SO₂NH–) groups enhance electrophilicity, influencing reactivity in substitution reactions .

- Amino Group: The –NH₂ group at position 3 enables hydrogen bonding, critical for interactions in biological systems .

Physicochemical Properties

- Melting Points : Derivatives with aromatic thioether substituents (e.g., compound 11 , m.p. 177–180°C ) exhibit higher melting points than simpler alkyl-substituted analogs due to increased crystallinity.

- Solubility : Polar groups (e.g., –OH in , –OCH₃ in ) enhance aqueous solubility, whereas hydrophobic substituents (e.g., naphthalene in compound 13 ) favor organic solvents.

Biologische Aktivität

3-Amino-4-chloro-N-methylbenzenesulfonamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and cardiology. This article delves into its biological activity, including synthesis, mechanisms of action, and case studies that highlight its efficacy against various diseases.

Structure and Properties

This compound is characterized by the following chemical structure:

- Chemical Formula : C7H10ClN2O2S

- Molecular Weight : 210.68 g/mol

- IUPAC Name : this compound

This compound belongs to the class of sulfonamides, which are known for their diverse pharmacological properties.

The biological activity of this compound primarily involves its interaction with specific cellular targets. Research indicates that it acts as an inhibitor of certain protein kinases, particularly TNNI3K (Troponin I Interacting Kinase), which is implicated in cardiac hypertrophy and heart failure. Inhibition of TNNI3K could potentially reverse pathological cardiac remodeling, making this compound a candidate for treating heart diseases .

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound derivatives. For instance, derivatives synthesized from this compound have shown significant cytotoxic effects against various cancer cell lines, including HeLa (cervical cancer), HCT-116 (colon cancer), and MCF-7 (breast cancer). The most promising derivatives exhibited IC50 values ranging from 6 to 34 μM, indicating effective inhibition of cell proliferation .

Table 1: Cytotoxicity of this compound Derivatives

| Compound | Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| 11 | HeLa | 6 | Induction of apoptosis |

| 12 | HCT-116 | 34 | Caspase activation |

| 13 | MCF-7 | 20 | Cell cycle arrest |

Apoptosis Induction

The mechanism by which these compounds exert their anticancer effects involves the induction of apoptosis. Studies have demonstrated that treatment with these compounds leads to increased levels of early apoptotic cells and elevated caspase activity, suggesting that they trigger programmed cell death pathways .

Case Studies

- Cardiac Hypertrophy : A study investigated the effects of TNNI3K inhibitors on cardiac hypertrophy in animal models. The results indicated that administration of this compound significantly reduced hypertrophic markers and improved cardiac function, suggesting its therapeutic potential in heart failure management .

- Cancer Treatment : In vitro studies on HeLa cells revealed that treatment with specific derivatives resulted in a dose-dependent increase in apoptosis markers, including Annexin V positivity and caspase activation. These findings support the hypothesis that these compounds can be developed into effective anticancer agents .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-Amino-4-chloro-N-methylbenzenesulfonamide, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via sulfonylation of the corresponding amine precursor. A validated approach involves reacting substituted acyl chlorides with aminosulfonamides in the presence of pyridine to facilitate nucleophilic substitution . Optimization includes adjusting reaction parameters (e.g., temperature: 80–100°C, solvent: anhydrous DCM) and employing catalysts like DMAP. Computational tools, such as quantum chemical reaction path searches, can predict optimal conditions and reduce trial-and-error experimentation .

Q. Which spectroscopic and analytical techniques are most effective for characterizing the structural integrity of this compound?

- Methodological Answer : Key techniques include:

- 1H/13C NMR : To confirm substituent positions and aromatic proton environments.

- IR Spectroscopy : Identifies functional groups (e.g., sulfonamide S=O stretching at ~1350 cm⁻¹).

- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns.

- Elemental Analysis : Ensures purity (>98%) by matching calculated vs. observed C/H/N/S ratios.

Reference databases like NIST Chemistry WebBook provide benchmark spectral data .

Q. How can researchers assess the potential biological activity of this compound in preliminary studies?

- Methodological Answer : Conduct in vitro bioactivity screens:

- Antimicrobial Assays : Disk diffusion or microdilution against Gram-positive/negative bacteria.

- Enzyme Inhibition : Target sulfonamide-sensitive enzymes (e.g., carbonic anhydrase) using fluorometric assays.

- Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50 calculations.

Compare results to structurally analogous compounds, such as 4-chloro-N-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}phenyl)benzamide, to identify activity trends .

Advanced Research Questions

Q. How can computational chemistry approaches enhance the design of derivatives of this compound for targeted therapeutic applications?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina to model interactions with biological targets (e.g., bacterial dihydropteroate synthase).

- QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with bioactivity data to guide derivatization.

- Reaction Path Optimization : Apply ICReDD’s integrated computational-experimental workflows to predict regioselectivity in sulfonamide functionalization .

Q. What strategies are employed to resolve contradictions in reported biological activity data for sulfonamide derivatives like this compound?

- Methodological Answer :

- Orthogonal Assays : Validate conflicting results using alternative methods (e.g., SPR for binding affinity vs. enzymatic activity assays).

- Meta-Analysis : Aggregate data from multiple studies, controlling for variables like purity (HPLC ≥95%) or solvent effects.

- Structural Re-evaluation : Re-examine cytotoxicity data for analogs (e.g., 3-amino-5-chloro-4-methylbenzenesulfonic acid) to identify confounding substituent effects .

Q. How does the electronic configuration of substituents on the benzenesulfonamide core influence its reactivity and interaction with biological targets?

- Methodological Answer :

- Electron-Withdrawing Groups (Cl, CF₃) : Increase electrophilicity at the sulfonamide sulfur, enhancing covalent binding to nucleophilic enzyme residues.

- Steric Effects : Bulky substituents (e.g., morpholinyl in 3-Amino-N-(4-chloro-phenyl)-4-morpholin-4-yl-benzenesulfonamide) may hinder membrane permeability .

- Hammett Analysis : Quantify substituent effects on reaction rates (e.g., SNAr substitutions) using σ values .

Q. What advanced reactor designs and process control methodologies are applicable for scaling up the synthesis of this compound while maintaining purity?

- Methodological Answer :

- Continuous Flow Reactors : Enhance heat/mass transfer and reduce side reactions (e.g., hydrolysis of sulfonyl chloride intermediates).

- Real-Time Monitoring : Use inline FTIR or PAT (Process Analytical Technology) to track reaction progress.

- CRDC Guidelines : Refer to subclass RDF2050112 (reaction fundamentals and reactor design) for scalable protocols .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.